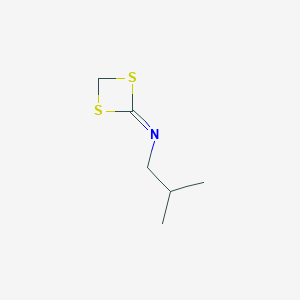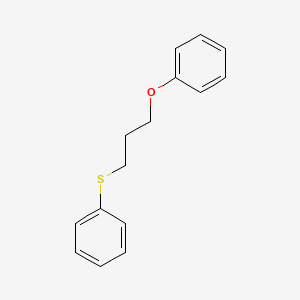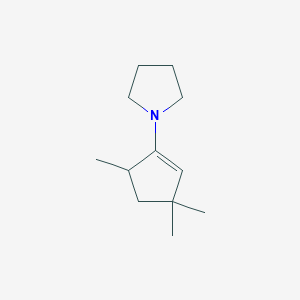
N,N-Didodecyl-N-octyldodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and act as a phase transfer catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-octyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
R2N+R′X→R2NR′X
where ( R ) represents the dodecyl groups, ( R’ ) represents the octyldodecyl group, and ( X ) is the bromide ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didodecyl-N-octyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are employed.
Major Products Formed
Substitution: The major products are the substituted ammonium compounds.
Oxidation: Oxidation can lead to the formation of corresponding amine oxides.
Reduction: Reduction typically yields the corresponding amines.
Aplicaciones Científicas De Investigación
N,N-Didodecyl-N-octyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N-Didodecyl-N-octyldodecan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Shares similar structural features and applications.
Uniqueness
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains, which enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers. This unique structure also contributes to its high efficiency as a phase transfer catalyst and its potent antimicrobial activity .
Propiedades
Número CAS |
61175-85-7 |
|---|---|
Fórmula molecular |
C44H92BrN |
Peso molecular |
715.1 g/mol |
Nombre IUPAC |
tridodecyl(octyl)azanium;bromide |
InChI |
InChI=1S/C44H92N.BrH/c1-5-9-13-17-21-24-27-30-34-38-42-45(41-37-33-20-16-12-8-4,43-39-35-31-28-25-22-18-14-10-6-2)44-40-36-32-29-26-23-19-15-11-7-3;/h5-44H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BUNQADOWBAVLIE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



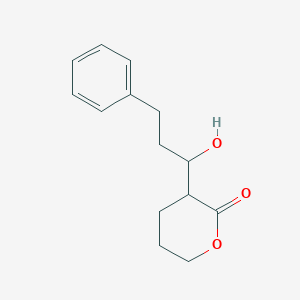

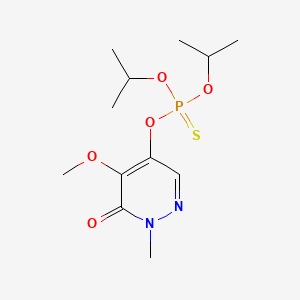

![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
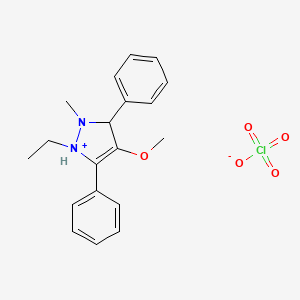
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)

